N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide
Description
N-[2-(Furan-2-yl)-2-(Thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a unique hybrid heterocyclic system. Its structure includes:
- A phenylmethanesulfonamide core.
- An ethyl bridge substituted with furan-2-yl (oxygen-containing heterocycle) and thiophen-3-yl (sulfur-containing heterocycle) groups.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c19-23(20,13-14-5-2-1-3-6-14)18-11-16(15-8-10-22-12-15)17-7-4-9-21-17/h1-10,12,16,18H,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIMFTOXMGPMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with thiophene-3-ylacetic acid in the presence of a base to form the intermediate compound.
Sulfonamide Formation: The intermediate is then reacted with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathways Involved: The compound can affect pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Structural Analogues in Biomedical Imaging
- Structure : Contains thiophen-3-yl groups linked via ether chains and a sulfonamide-adamantane hybrid.
- Application : Dual-color lysosome-specific imaging agent due to extended absorption/emission ranges (488 nm and 559 nm).
- Key Difference: The target compound lacks the adamantane moiety and ether linkages but shares the thiophen-3-yl group.
Sulfonamide Herbicides
- Structure : A triazine-linked sulfonamide with a methyl benzoate group.
- Application : Herbicide targeting acetolactate synthase (ALS) in plants.
- Comparison : While the target compound lacks the triazine ring, its sulfonamide group could similarly interact with enzymatic targets. The furan-thiophene system may enhance lipophilicity, altering bioavailability compared to metsulfuron’s polar triazine .
Pharmaceutical Sulfonamides
Ranitidine-Related Compounds ():
- Structure : Furan-2-yl linked to sulfonamide via methylene-thioethyl chains (e.g., N-oxide derivatives).
- Application : Histamine H2 receptor antagonists (anti-ulcer agents).
- Comparison: The target compound’s thiophen-3-yl group introduces steric and electronic differences compared to ranitidine’s dimethylamino-methylfuran system. Thiophene’s larger atomic radius and lower electronegativity vs. oxygen in furan could modulate receptor binding .
Organometallic Sulfonamides
Ferrocene-Containing Sulfonamide ():
- Structure : Bicyclic system with thiophen-2-yl and ferrocenyl groups.
- Application : Unspecified, but ferrocene often imparts redox activity.
- Comparison : The target compound’s thiophen-3-yl isomer may exhibit distinct conjugation effects compared to thiophen-2-yl. The absence of a metal center in the target limits redox functionality but simplifies synthesis .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Electronic Effects of Heterocycles
| Heterocycle | Electronegativity | Conjugation Length | Common Roles |
|---|---|---|---|
| Furan-2-yl | High (O atom) | Moderate | Hydrogen bonding |
| Thiophen-3-yl | Moderate (S atom) | Extended | Lipophilicity, π-stacking |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its structure, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 285.35 g/mol. The structure features a furan ring, a thiophene ring, and a sulfonamide group, which are known to contribute to various biological activities.
The biological activity of this compound is largely attributed to the following structural components:
- Furan and Thiophene Moieties : These aromatic heterocycles are often involved in electron transfer processes and can enhance the compound's interaction with biological targets.
- Amide Linkage : This functional group may facilitate hydrogen bonding with target proteins, enhancing binding affinity.
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene rings exhibit antimicrobial properties. The presence of these moieties in this compound suggests potential efficacy against various pathogens.
Anticancer Potential
The compound's structure allows for interaction with cellular pathways involved in cancer progression. Preliminary studies have indicated that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study evaluated the antimicrobial activity of related compounds, revealing that derivatives with furan and thiophene exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate to strong activity.
-
Cytotoxicity Assays :
- Cytotoxicity was assessed using various cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated an IC50 value of approximately 25 µM, suggesting potential as an anticancer agent. Further investigations are necessary to elucidate the specific pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) :
- Modifications to the furan or thiophene rings have been explored to enhance biological activity. For instance, substituting different functional groups on the thiophene ring has shown to increase binding affinity to target proteins involved in cancer signaling pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(pyridin-2-yl)amides | Pyridine-amide structure | Antimicrobial properties |
| Tetrahydroisoquinoline derivatives | Neuroprotective properties | Anticancer effects |
| Thiophene derivatives | Electronic properties | Used in organic electronics |
The unique combination of the furan and thiophene rings in this compound enhances its potential as a valuable candidate for therapeutic applications.
Future Directions
Further research is essential to fully understand the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the pathways affected by this compound at the molecular level.
- Analog Development : To synthesize and evaluate new derivatives that may exhibit enhanced potency or reduced toxicity.
Q & A
Q. What are the established synthetic pathways for N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide?
The synthesis typically involves multi-step organic reactions, including condensation of furan and thiophene derivatives with sulfonamide precursors. Key steps include:
- Nucleophilic substitution to attach the phenylmethanesulfonamide group.
- Purification via column chromatography or recrystallization to achieve high purity (>95%) .
- Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., triethylamine) to optimize yields .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C): Assigns proton environments (e.g., distinguishing furan C3-H vs. thiophene C5-H) and confirms sulfonamide connectivity .
- IR Spectroscopy: Identifies functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹ for sulfonamide) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Q. What are the key physical properties relevant to experimental handling?
- Solubility: Sparingly soluble in water, moderately soluble in DMSO or ethanol .
- Stability: Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding interactions?
- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular Docking: Simulates interactions with biological targets (e.g., enzymes like COX-2) using software like AutoDock .
- MD Simulations: Assess conformational stability in solvated environments .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis: Compare IC₅₀ values under standardized conditions (e.g., Mosmann assay for cytotoxicity) .
- Metabolic Stability Tests: Use liver microsomes to identify degradation products that may skew activity .
- Structural Analog Comparisons: Evaluate substituent effects (e.g., trifluoromethyl groups enhance metabolic resistance) .
Q. How do structural modifications impact structure-activity relationships (SAR)?
- Thiophene/Furan Substitution: Replacing thiophen-3-yl with thiophen-2-yl reduces steric hindrance, improving binding to hydrophobic pockets .
- Sulfonamide Group: Adding electron-withdrawing groups (e.g., -CF₃) enhances anti-inflammatory activity by stabilizing charge-transfer complexes .
- Ethyl Linker Flexibility: Rigidifying the linker via cyclization decreases entropic penalties in target binding .
Q. What are the challenges in crystallographic analysis of this compound?
- Crystal Packing: Heterocyclic moieties (furan/thiophene) often lead to disordered structures. SHELXT software is recommended for resolving ambiguities .
- Twinned Data: Use high-resolution synchrotron sources (>1.0 Å) to mitigate issues with overlapping reflections .
Methodological Guidance for Experimental Design
3.1 Designing assays to evaluate antibacterial activity:
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Biofilm Inhibition: Quantify using crystal violet staining under static vs. flow conditions to assess penetration .
3.2 Optimizing synthetic routes for scalability:
- Flow Chemistry: Reduces reaction times and improves yield consistency for intermediates .
- Green Solvent Screening: Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
3.3 Addressing analytical challenges in impurity profiling:
- HPLC-MS/MS: Detect trace impurities (e.g., nitroso derivatives) with a C18 column and 0.1% formic acid mobile phase .
- Forced Degradation Studies: Expose to UV light, heat, and oxidizing agents to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
